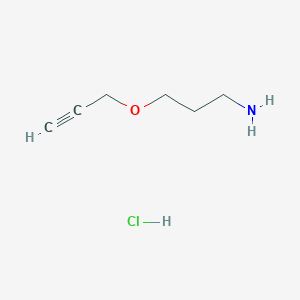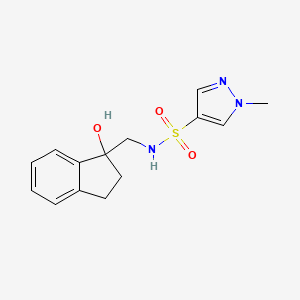
Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
The mechanism of action of Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate is not fully understood, but it has been shown to interact with different targets in cells and tissues. This compound has been shown to inhibit the activity of enzymes, such as DNA topoisomerases, which are involved in DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects, depending on the target and the concentration used. This compound has been shown to induce DNA damage and oxidative stress in cells, which can lead to cell death. This compound has also been shown to modulate the expression of different genes, including those involved in cell cycle regulation, apoptosis, and stress response. In addition, this compound has been shown to affect the activity of different signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
实验室实验的优点和局限性
Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. This compound can be synthesized using different methods, and it is stable under different conditions, making it suitable for storage and transportation. This compound is also soluble in different solvents, which allows for its use in different assays and experiments. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for the research on Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate, including the development of new derivatives with improved properties and the exploration of its potential applications in different fields. This compound can be modified to improve its solubility, bioavailability, and specificity towards different targets. In addition, this compound can be used as a lead compound for the development of new drugs, such as anticancer agents and radioprotective agents. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Conclusion:
This compound is a fluorinated pyrrolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. This compound has shown promising results in different assays and experiments, making it a promising lead compound for the development of new drugs and the exploration of its potential applications in different fields.
合成方法
Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate can be synthesized using different methods, including the reaction of 4-hydroxy-1-pyrrolidinecarboxylic acid with 3,3,3-trifluoro-2-hydroxypropyl bromide in the presence of a base, such as potassium carbonate. The reaction leads to the formation of this compound, which can be purified using column chromatography. Other methods involve the use of different starting materials and reagents, such as 4-hydroxy-1-pyrrolidinecarboxylic acid methyl ester and 2,2,2-trifluoroethyl chloroformate.
科学研究应用
Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. It has been shown to have anticancer, antiviral, and antifungal activities, making it a promising lead compound for the development of new drugs. This compound has also been studied for its potential as a radioprotective agent, as it has been shown to reduce the damage caused by ionizing radiation in cells and tissues. In addition, this compound has been used as a building block for the synthesis of other fluorinated compounds, which have diverse applications in different fields.
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, fumes, mist, spray, vapors, and ensuring adequate ventilation .
属性
IUPAC Name |
methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-17-8(16)6-2-5(14)3-13(6)4-7(15)9(10,11)12/h5-7,14-15H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCMVPOHBJFJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1CC(C(F)(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2949502.png)
![2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2949503.png)
![2-chloro-6-fluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2949504.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2949508.png)



![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)

![8-(4-benzylpiperidin-1-yl)-7-(2-{[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2949517.png)
![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)
